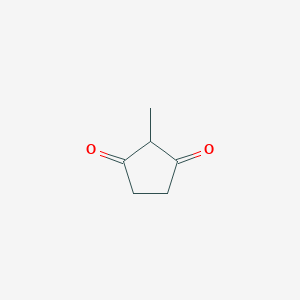
2-Methyl-1,3-cyclopentanedione
Overview
Description
2-Methylcyclopentane-1,3-dione is an organic compound with the molecular formula C₆H₈O₂. It is a key intermediate in the synthesis of various natural products and pharmaceuticals. The compound is characterized by a cyclopentane ring with two carbonyl groups at the 1 and 3 positions and a methyl group at the 2 position.
Mechanism of Action
Target of Action
It has been used to explore deoxycholic acid (dca) induced changes in cell signaling , suggesting that it may interact with cellular signaling pathways.
Mode of Action
It’s known that the compound has been used in the synthesis of (-)-curcumanolide a and (-)-curcumalactone by aldol-lactonization . This suggests that it may interact with its targets through a mechanism involving the formation of lactone rings.
Biochemical Pathways
2-Methyl-1,3-cyclopentanedione has been used to explore deoxycholic acid (DCA) induced changes in cell signaling . DCA is a secondary bile acid implicated in numerous pathological conditions . Therefore, it’s possible that this compound may affect similar biochemical pathways as DCA, although this requires further investigation.
Result of Action
It has been used to explore deoxycholic acid (dca) induced changes in cell signaling , suggesting that it may have a role in modulating cellular signaling pathways.
Biochemical Analysis
Biochemical Properties
It is known to be an efficient synthon for the synthesis of various compounds . It has been used in the synthesis of (-)-curcumanolide A and (-)-curcumalactone by aldol-lactonization .
Cellular Effects
It has been used to explore deoxycholic acid (DCA) induced changes in cell signaling . DCA is a secondary bile acid implicated in numerous pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Methylcyclopentane-1,3-dione involves the reaction of 2-butanone with diethyl oxalate in the presence of sodium ethoxide. The reaction mixture is cooled and then heated under reflux, followed by the addition of sulfuric acid to decompose the mixture. The product is then crystallized from hot water .
Another method involves the catalytic reduction of 2-methylcyclopentane-1,3,5-trione over platinum, yielding 2-Methylcyclopentane-1,3-dione in a 15% yield .
Industrial Production Methods
Industrial production of 2-Methylcyclopentane-1,3-dione typically follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions can improve yield and purity. The product is often purified through crystallization and distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: Alkylation reactions can introduce different alkyl groups at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-Methylcyclopentane-1,3-dione is used in various scientific research applications:
Chemistry: It serves as a synthon for the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is used to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of steroidal drugs and other therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentane-1,3,5-trione: This compound has an additional carbonyl group at the 5 position.
Cyclopentane-1,3-dione: Lacks the methyl group at the 2 position.
2-Methyl-1,3-cyclopentanedione: Another name for 2-Methylcyclopentane-1,3-dione.
Uniqueness
2-Methylcyclopentane-1,3-dione is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its role as a key intermediate in the synthesis of steroids and other complex molecules highlights its importance in both research and industrial applications .
Properties
IUPAC Name |
2-methylcyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-5(7)2-3-6(4)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZILEQYFQYQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227309 | |
| Record name | 2-Methylcyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-69-5 | |
| Record name | 2-Methyl-1,3-cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3-cyclopentanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-1,3-CYCLOPENTANEDIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylcyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclopentane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1,3-CYCLOPENTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LG5VP01C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 2-Methyl-1,3-cyclopentanedione?
A1: this compound (MCPD) has the molecular formula C6H8O2. Its structure consists of a five-membered cyclic ring containing two ketone groups at positions 1 and 3, and a methyl group substituted at position 2.
Q2: Is this compound generally found in its keto or enol form?
A2: this compound primarily exists in its enol form in the crystalline state, characterized by an O-H···O hydrogen bond that links molecules in chains along the [] direction. [, , ]
Q3: What are the common synthetic routes for obtaining this compound?
A3: this compound can be synthesized through several methods. Some common approaches include:
- Aluminum Chloride-Catalyzed Acylation: This method involves the acylation of succinic acid with propanoyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. []
- Cyclization of 4-Oxohexanoic Acid or Esters: Another route involves the cyclization of 4-oxohexanoic acid or its corresponding esters. []
- Cyclization of γ-Ketoesters: This method uses γ-ketoesters as starting materials to prepare cyclic diketones like this compound. []
Q4: How does the presence of the methyl group at position 2 influence the reactivity of this compound?
A4: The methyl group at position 2 introduces steric hindrance and influences the regioselectivity of reactions involving this compound. For instance, it enables selective C-alkylation reactions using tetraphenylstibonium methoxide, a reaction that is not observed with unsubstituted 1,3-cyclopentanedione. []
Q5: What are the common reactions that this compound can undergo?
A5: this compound displays diverse reactivity, participating in a variety of reactions, including:
- C-Alkylation: It undergoes selective C-alkylation at the alpha (α') and gamma (γ) positions under specific conditions. The choice of base, such as lithium diisopropylamide or lithium bistrimethylsilylamide, determines the regioselectivity of alkylation. [, ]
- Michael Addition: this compound acts as a Michael acceptor in 1,6-Michael additions with suitable dienones, a strategy employed in the total synthesis of 14-hydroxy steroids. []
- Condensation Reactions: It undergoes condensation reactions, for example, with 1,2,3,4-Tetrahydro-1-vinyl-1,6-naphthalenediol to produce estrone derivatives. []
- Perfluoroalkylation: Reactions with (perfluoroalkyl)-phenyliodonium triflates (FITS reagents) lead to both O- and C-perfluoroalkylation products. The ratio of these products depends on the reaction temperature. []
Q6: How does pressure affect the crystal structure of this compound?
A6: High-pressure X-ray diffraction studies reveal that this compound crystals exhibit anisotropic and nonlinear compression behavior under pressure. While the structure remains stable, the main changes involve compression of intermolecular distances, including the O···O hydrogen bond. []
Q7: What are the potential applications of this compound in organic synthesis?
A7: this compound serves as a versatile building block in organic synthesis, particularly for the construction of complex natural products and their analogs. Some notable applications include:
- Synthesis of 19-Norsteroids: It acts as a key precursor for the synthesis of 19-norsteroids, a class of steroid hormones with modified biological activity. []
- Construction of Cyclopentanoids: Its diverse reactivity makes it valuable for synthesizing various cyclopentanoid natural products. []
- Total Synthesis of Natural Products: It has been employed in the total synthesis of complex natural products, such as (-)-curcumanolide A and (-)-curcumalactone, highlighting its utility in constructing intricate molecular architectures. []
- Preparation of Estrone Derivatives: Its condensation reactions with appropriate dienes provide access to estrone derivatives, demonstrating its potential in steroid chemistry. []
Q8: Are there any computational studies on this compound?
A8: Yes, computational chemistry techniques have been employed to study the charge-density distribution and bonding characteristics of this compound. These studies utilize techniques like synchrotron X-ray diffraction data analysis, multipolar atom modeling, and density functional theory (DFT) calculations to gain insights into its electronic structure. [, ]
Q9: Has this compound been investigated in any catalytic reactions?
A9: While not directly involved as a catalyst itself, this compound participates in ring-expansion reactions catalyzed by hydrophobic vitamin B12 derivatives. These reactions transform this compound into 1,4-cyclohexanedione. [, ]
Q10: Are there any reported methods for preparing derivatives of this compound?
A10: Yes, several methods exist for preparing derivatives of this compound, including:
- Ketal Formation: this compound can be converted to its monoethylene ketal, a protected form useful in synthetic transformations where the diketone functionality needs to be masked. [, ]
- Regioselective Alkylation: As mentioned earlier, the use of strong bases allows for the selective introduction of alkyl groups at either the α' or γ positions. [, ]
- Perfluoroalkylation: Reactions with FITS reagents generate both O- and C-perfluoroalkylated derivatives, expanding the structural diversity accessible from this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


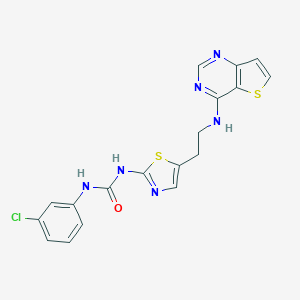
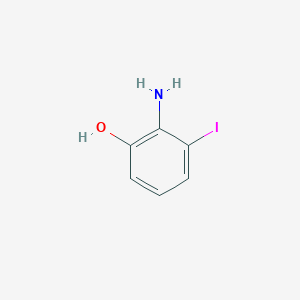
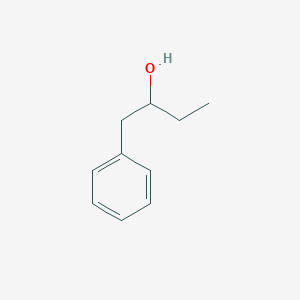
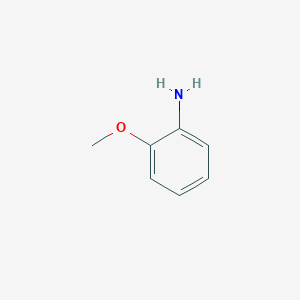
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
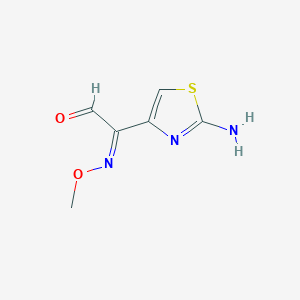

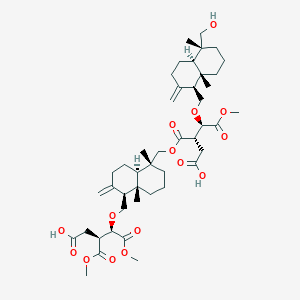
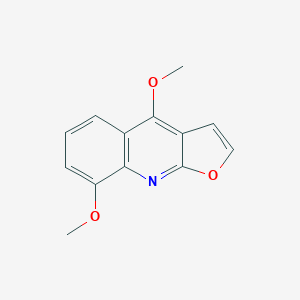
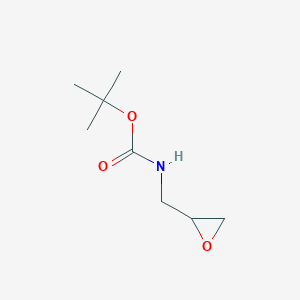

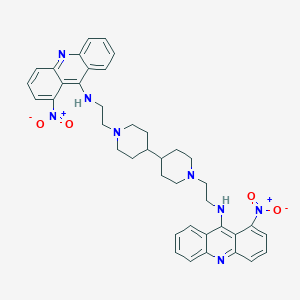
![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
